molecular formula C15H10N2OS B3025709 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- CAS No. 500299-14-9

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-

Cat. No. B3025709
M. Wt: 266.32 g/mol
InChI Key: HCKATCNEEDQXNJ-UHFFFAOYSA-N
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Description

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- is a chemical compound with the molecular formula C15H10N2O2 . It is also known as 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one . This compound is a natural antifungal agent, significantly inducing lipid peroxidation, activating the antioxidant enzymes, and exhibiting effective activity against F. solani .


Molecular Structure Analysis

The molecular structure of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- consists of a total of 32 bonds. There are 22 non-H bonds, 17 multiple bonds, 1 rotatable bond, 2 double bonds, and 15 aromatic bonds. The molecule also contains 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, and 1 eleven-membered ring. Additionally, it has 1 ether (aromatic), 1 Pyrrole, and 1 Pyridine .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis : A study by Katritzky et al. (1999) explored the synthesis of ethyl 6-substituted hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from tryptophan, indicating the potential for creating optically pure compounds.

Synthesis and Chemical Analysis

  • Alkaloid Analogues : Zhang et al. (2000) researched the synthesis of 6H-indolo[2,3-b][1,6]naphthyridines as 5-aza analogues of ellipticine alkaloids, showcasing a novel approach to creating bioactive compounds (Zhang et al., 2000).
  • Triarylamines Synthesis : A study by Thomas & Tyagi (2010) demonstrated the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline, highlighting its potential in creating compounds with unique electronic and optical properties (Thomas & Tyagi, 2010).
  • Heterocyclic System Derivatives : Settimo et al. (1976) described the preparation of derivatives of 11H-indolo[3,2-c][1,8]naphthyridine, introducing a new heterocyclic system (Settimo et al., 1976).

Biomedical Applications

  • Cytostatic Properties : Mastalarz et al. (2004) investigated the synthesis of 6H-indolo[2, 3-b][1, 8]naphthyridine derivatives and their in vitro cytostatic activity against tumor cell lines, indicating their potential in cancer research (Mastalarz et al., 2004).

Neuropharmacological Studies

  • Dopamine Release Effects : Iino et al. (1995) conducted studies on vinconate, an indolonaphthyridine derivative, examining its effects on dopamine levels in the rat striatum, suggesting its relevance in neuropharmacological research (Iino et al., 1995).

Safety And Hazards

The safety and hazards associated with 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures and to refer to Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

4-methylsulfanyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS/c1-19-12-8-13(18)17-11-5-3-2-4-9(11)10-6-7-16-14(12)15(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKATCNEEDQXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
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6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
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6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
Reactant of Route 4
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
Reactant of Route 5
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
Reactant of Route 6
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-

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